1-(3,4-Dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Description
1-(3,4-Dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic Properties and Light Harvesting
Research into derivatives of 1,3,4-oxadiazole, particularly those involving electron-donor pyrrole and electron-acceptor nitro groups, has highlighted their potential in optoelectronics. These compounds have been shown to exhibit promising light harvesting efficiencies due to their ability to absorb in the visible region of the electromagnetic spectrum. Such properties suggest their applicability in the development of new materials for optoelectronic devices (Joshi & Ramachandran, 2017).
Thermal Stability and Polymer Science
Polyimides and poly(amide-imide) materials incorporating 1,3,4-oxadiazole structures have been synthesized, displaying significant thermal stability and solubility in polar and aprotic solvents. These materials, due to their stability and solubility characteristics, offer potential applications in high-performance polymers and coatings (Mansoori et al., 2012).
Anticancer Potential
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their potential anticancer activities. These studies indicate that the structural incorporation of 1,3,4-oxadiazole and tetrahydropyridine moieties could enhance biological activity, suggesting a pathway for the development of new anticancer agents (Redda & Gangapuram, 2007).
Antimicrobial and Antioxidant Activities
Compounds based on the pyrazole and 1,3,4-oxadiazole frameworks have demonstrated promising antimicrobial and antioxidant activities. These findings support the exploration of such compounds for pharmaceutical applications, potentially leading to the development of new drugs with antimicrobial and antioxidant properties (Bandgar et al., 2009).
Electronic Materials and OLEDs
The study of m-terphenyl oxadiazole derivatives for their use as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs) has shown that these compounds can contribute to high-efficiency, low roll-off devices. This research underscores the importance of 1,3,4-oxadiazole derivatives in advancing OLED technology for better performance and energy efficiency (Shih et al., 2015).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-16-9-8-15(11-17(16)26-2)23-12-14(10-18(23)24)20-21-19(22-27-20)13-6-4-3-5-7-13/h3-9,11,14H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVZMCQCKGJUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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